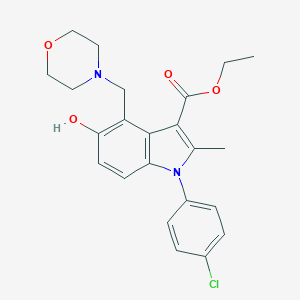![molecular formula C20H19NO3 B271511 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271511.png)
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline, also known as TMQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. TMQ belongs to the class of compounds known as quinolines, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of chronic inflammation.
Biochemical and Physiological Effects
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect against oxidative stress and inflammation. 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has also been found to modulate the activity of enzymes involved in cellular signaling pathways, including protein kinase C and phospholipase A2. These effects suggest that 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline may have a broad range of therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline in lab experiments is its relatively low toxicity. This makes it a viable compound for in vitro and in vivo studies. However, the solubility of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline can be an issue, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline is not fully understood, which may make it difficult to design experiments that target specific pathways.
Orientations Futures
There are numerous future directions for research on 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline. One area of interest is the development of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline derivatives that may have improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline, which may provide insights into its therapeutic potential. Additionally, the use of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline in combination with other compounds may enhance its therapeutic effects and reduce potential side effects. Overall, 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline shows promise as a potential therapeutic agent, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminoacetophenone in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound, 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline. The synthesis of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has been optimized to increase yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has been the focus of numerous scientific studies due to its potential therapeutic effects. Some of the areas of research include the treatment of cancer, neurodegenerative diseases, and inflammation. 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects against oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline |
|---|---|
Formule moléculaire |
C20H19NO3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-12-14(13-19(23-2)20(18)24-3)8-10-16-11-9-15-6-4-5-7-17(15)21-16/h4-13H,1-3H3/b10-8+ |
Clé InChI |
UGISBUIBIFLVGO-CSKARUKUSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=CC=CC=C3C=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3C=C2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)

![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)


